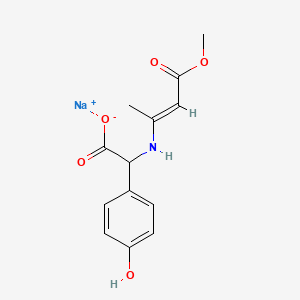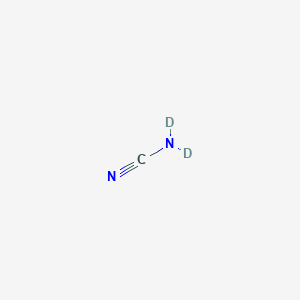![molecular formula C9H11NO B13833826 (1S,4R)-2-prop-2-enyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B13833826.png)
(1S,4R)-2-prop-2-enyl-2-azabicyclo[2.2.1]hept-5-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,4R)-2-prop-2-enyl-2-azabicyclo[221]hept-5-en-3-one is a bicyclic compound that features a unique azabicyclo structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-2-prop-2-enyl-2-azabicyclo[2.2.1]hept-5-en-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an allyl amine with a suitable diene in the presence of a catalyst to form the bicyclic structure. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,4R)-2-prop-2-enyl-2-azabicyclo[2.2.1]hept-5-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the allyl group, where nucleophiles such as halides or amines replace the existing substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce saturated derivatives.
Applications De Recherche Scientifique
(1S,4R)-2-prop-2-enyl-2-azabicyclo[2.2.1]hept-5-en-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of (1S,4R)-2-prop-2-enyl-2-azabicyclo[2.2.1]hept-5-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other azabicyclo structures with different substituents or ring sizes. Examples include:
- (1S,4R)-2-methyl-2-azabicyclo[2.2.1]hept-5-en-3-one
- (1S,4R)-2-ethyl-2-azabicyclo[2.2.1]hept-5-en-3-one
Uniqueness
What sets (1S,4R)-2-prop-2-enyl-2-azabicyclo[2.2.1]hept-5-en-3-one apart is its specific prop-2-enyl substituent, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain synthetic applications and research contexts.
Propriétés
Formule moléculaire |
C9H11NO |
|---|---|
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
(1S,4R)-2-prop-2-enyl-2-azabicyclo[2.2.1]hept-5-en-3-one |
InChI |
InChI=1S/C9H11NO/c1-2-5-10-8-4-3-7(6-8)9(10)11/h2-4,7-8H,1,5-6H2/t7-,8+/m0/s1 |
Clé InChI |
XIUKDZIPNCEFJT-JGVFFNPUSA-N |
SMILES isomérique |
C=CCN1[C@H]2C[C@@H](C1=O)C=C2 |
SMILES canonique |
C=CCN1C2CC(C1=O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Oxo-4-[[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]butanoic acid](/img/structure/B13833772.png)


![3-(3-Fluorophenyl)-N,N-dimethylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B13833791.png)

![7-Methylidene-2-propan-2-ylbicyclo[2.2.1]heptane](/img/structure/B13833814.png)





